molecular formula C16H15F4N3OS B11116906 2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide

2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide

Cat. No.: B11116906
M. Wt: 373.4 g/mol
InChI Key: ABRGXXHXNOWSIY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide is a complex organic compound featuring a fluorophenyl group, a pyrimidinyl group, and a sulfanylethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide typically involves multiple stepsThe final step involves the formation of the sulfanylethyl linkage under controlled conditions, often using thiol-based reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C16H15F4N3OS

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethyl]acetamide

InChI

InChI=1S/C16H15F4N3OS/c1-10-8-13(16(18,19)20)23-15(22-10)25-7-6-21-14(24)9-11-2-4-12(17)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,21,24)

InChI Key

ABRGXXHXNOWSIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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